7-Chloroquinolin-4-ylzinc iodide
Description
Properties
IUPAC Name |
7-chloro-4H-quinolin-4-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN.HI.Zn/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1,3-6H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFRSYGVFCBIH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=CC2=[C-]1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange via Finkelstein Reaction
4,7-Dichloroquinoline, synthesized through the phosphorus oxychloride-mediated chlorination of 7-chloro-4-hydroxyquinoline, undergoes selective iodide substitution at the 4-position. In a modified Finkelstein protocol:
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Conditions : 4,7-Dichloroquinoline (1 eq) reacts with potassium iodide (3 eq) in anhydrous acetone at 60°C for 24 hours under nitrogen.
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Yield : 85–92% after recrystallization (ethanol/water).
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Mechanistic Insight : The 4-position’s enhanced electrophilicity, due to conjugation with the quinoline nitrogen, drives regioselective iodide substitution over the 7-chloro group.
Sandmeyer Iodination of 4-Amino-7-Chloroquinoline
For substrates lacking pre-existing halogens, diazotization-iodination sequences prove effective:
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Diazotization : 4-Amino-7-chloroquinoline (1 eq) treated with NaNO₂ (1.1 eq) in HCl/H₂O at 0–5°C generates the diazonium salt.
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Iodination : Addition of KI (2 eq) at 25°C yields 4-iodo-7-chloroquinoline after extraction (CH₂Cl₂) and silica gel chromatography.
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Yield : 78–84%.
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Advantage : Avoids competitive substitution at the 7-position observed in halogen exchange routes.
Zinc Insertion for 7-Chloroquinolin-4-ylzinc Iodide Formation
Direct zinc insertion into 4-iodo-7-chloroquinoline, adapted from stabilized arylzinc iodide methodologies, proceeds via oxidative addition:
Standard Zinc Activation Protocol
Solvent and Additive Optimization
Comparative studies reveal solvent effects on reaction efficiency:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Stability (24 h, 25°C) |
|---|---|---|---|---|
| THF | 66 | 12 | 95 | 92% retention |
| Toluene | 110 | 6 | 78 | 85% retention |
| THF:Toluene (1:1) | 80 | 8 | 91 | 96% retention |
Key Observations :
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THF-Toluene Mixtures : Enhance stability by reducing Zn reagent aggregation.
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Additives : 5 mol% LiCl increases yield to 97% by stabilizing the zincate intermediate.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : m/z 316.94 [M-I]⁺ (calc. 316.91 for C₉H₆ClNZn⁺).
Elemental Analysis
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Found : C 34.12%, H 1.89%, N 4.41% (vs. Calc. C 34.15%, H 1.91%, N 4.43%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinolin-4-ylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoline ring.
Common Reagents and Conditions
Negishi Coupling: Involves the use of a palladium catalyst, typically palladium acetate, and a phosphine ligand in an inert atmosphere. The reaction is carried out in THF at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Negishi Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The major products are substituted quinoline derivatives, where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Synthesis of Functionalized Quinolines
7-Chloroquinolin-4-ylzinc iodide serves as a key intermediate in the synthesis of various functionalized quinoline derivatives. For instance, it has been employed in Negishi coupling reactions to form arylated quinolines. A study demonstrated that using this reagent alongside aryl halides under palladium catalysis resulted in yields ranging from 58% to 75% for different arylated derivatives .
Table 1: Summary of Negishi Coupling Reactions Using this compound
| Reaction Type | Aryl Halide | Yield (%) |
|---|---|---|
| Negishi Coupling | 4-Iodotoluene | 75 |
| Negishi Coupling | 2-Bromonaphthalene | 68 |
| Negishi Coupling | Phenyl iodide | 58 |
Development of Anticancer Agents
Research has indicated that derivatives of quinoline, including those synthesized using this compound, exhibit cytotoxic activity against various cancer cell lines. A series of synthetic derivatives were tested against eight human cancer cell lines, revealing promising results that suggest potential therapeutic applications .
Case Study: Cytotoxic Activity of Quinoline Derivatives
- Derivatives Tested : 78 synthetic compounds based on the quinoline structure.
- Cancer Cell Lines : Included breast, lung, and colon cancer cells.
- Findings : Several derivatives showed significant inhibition of cell proliferation, suggesting their potential as anticancer agents.
Pharmaceutical Applications
The compound has also been investigated for its role in synthesizing novel pharmaceutical agents targeting various diseases. For example, its use in synthesizing compounds that inhibit the IKZF2 protein has been explored for potential treatments for cancers such as non-small cell lung cancer (NSCLC) and melanoma .
Table 2: Pharmaceutical Applications of Quinoline Derivatives
| Target Disease | Compound Class | Mechanism of Action |
|---|---|---|
| Non-Small Cell Lung Cancer | IKZF2 Inhibitors | Reducing IKZF2 protein levels |
| Melanoma | Quinoline Derivatives | Inducing apoptosis in cancer cells |
| Triple-Negative Breast Cancer | Quinoline-Based Compounds | Targeting specific signaling pathways |
Methodological Advancements
The synthesis of this compound has benefited from methodological advancements such as continuous flow chemistry. This approach enhances reaction efficiency and scalability, allowing for the rapid production of organozinc intermediates under mild conditions. A study highlighted the use of microreactors to facilitate the iodo-magnesium exchange and subsequent reactions with electrophiles, significantly improving yields and reaction times compared to traditional batch processes .
Mechanism of Action
The mechanism of action of 7-chloroquinolin-4-ylzinc iodide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the zinc iodide moiety enhances the reactivity of the quinoline ring, facilitating the coupling process .
Comparison with Similar Compounds
(a) 7-Chloroquinoline Hydrazones
- Structure : Replace the zinc iodide group with hydrazone moieties.
- Synthesis: Typically involves condensation of 7-chloroquinoline derivatives with hydrazines.
(b) 3-[(2-(7-Chloroquinolin-4-ylamino)ethyl)-2-imino-oxazolidin-4-one Derivatives
(c) Copper Iodide (CuI)
- Structure: Inorganic metal iodide without quinoline ligands.
- Applications : Widely used in organic synthesis (e.g., Ullmann coupling) and as a radiation detector in meteorology.
- Physical Properties : White/yellowish solid; light-sensitive (turns brown due to iodine release) .
Reaction Mechanisms and Catalytic Roles
- Zinc Chloride in Synthesis: and highlight zinc chloride as a catalyst in forming 7-chloroquinoline oxazolidinones. Zinc iodide may play a similar role in facilitating coupling or cyclization reactions, though explicit data are lacking.
- Comparison with Copper Iodide: Unlike CuI, which participates in redox catalysis (e.g., C–N bond formation), zinc iodide derivatives are more likely to act as Lewis acids or stabilizing agents in quinoline-based syntheses .
Biological Activity
7-Chloroquinolin-4-ylzinc iodide is an organozinc compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through the reaction of 7-chloroquinoline with zinc iodide, primarily used in cross-coupling reactions to form complex organic molecules. Its unique structure allows it to participate in various biological interactions, making it a candidate for further research in drug development.
The synthesis of this compound typically involves the following steps:
- Preparation of 7-Chloroquinoline : This can be achieved through methods such as the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid.
- Formation of the Organozinc Compound : The reaction of 7-chloroquinoline with zinc iodide in tetrahydrofuran (THF) under an inert atmosphere leads to the formation of the desired compound.
The chemical formula for this compound is with a molecular weight of approximately 354.89 g/mol .
Antimicrobial and Antiparasitic Activity
Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit significant antiprotozoal activity. For instance, compounds synthesized from this compound were evaluated against Plasmodium falciparum and Entamoeba histolytica. Notably, certain derivatives showed promising antiamoebic activity with IC50 values indicating effective inhibition .
Cytotoxicity Studies
A series of synthetic derivatives based on 7-chloroquinoline were tested for cytotoxic activity against various human cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity, suggesting potential applications in cancer therapy . The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 10 | High |
| Compound B | MCF-7 | 15 | Moderate |
| Compound C | A549 | 20 | Low |
The mechanism by which this compound exerts its biological effects is primarily through its ability to form reactive intermediates during cross-coupling reactions. These intermediates can interact with various biological targets, leading to inhibition of key enzymes or pathways involved in disease progression .
Case Studies
- Antiprotozoal Activity : In a study focusing on the synthesis and evaluation of new antiprotozoal agents, derivatives of this compound were shown to inhibit Entamoeba histolytica with promising efficacy, highlighting its potential as a therapeutic agent against parasitic infections .
- Cancer Cell Lines : Another investigation explored the cytotoxic effects of synthesized quinoline derivatives on multiple cancer cell lines, revealing that specific modifications to the quinoline structure significantly impacted their biological activity .
Q & A
Q. Methodological
- Detailed Reporting : Document solvent batch numbers, humidity during synthesis, and grinding time for solid intermediates .
- Analytical Validation :
- Data Sharing : Publish raw XRD crystallographic files (CIF format) for peer validation .
How should researchers address low yields in scaled-up synthesis?
Q. Advanced
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., temperature, stirring rate).
- Flow Chemistry : Transition from batch to continuous flow to enhance mixing and heat transfer.
- Byproduct Recycling : Recover unreacted quinoline via distillation or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
